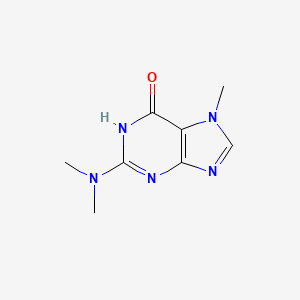
2-(Dimethylamino)-7-methyl-1H-purin-6(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)-7-methyl-1H-purin-6(7H)-one is a chemical compound with a unique structure that includes a dimethylamino group and a purine base
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-7-methyl-1H-purin-6(7H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of dimethylamine and a purine derivative, followed by methylation. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
化学反応の分析
Types of Reactions
2-(Dimethylamino)-7-methyl-1H-purin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine compounds.
科学的研究の応用
2-(Dimethylamino)-7-methyl-1H-purin-6(7H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 2-(Dimethylamino)-7-methyl-1H-purin-6(7H)-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(Dimethylamino)ethyl methacrylate
- Dimethylaniline
- Dimethylethanolamine
Uniqueness
2-(Dimethylamino)-7-methyl-1H-purin-6(7H)-one is unique due to its specific structure, which combines a dimethylamino group with a purine base. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.
特性
CAS番号 |
92333-92-1 |
|---|---|
分子式 |
C8H11N5O |
分子量 |
193.21 g/mol |
IUPAC名 |
2-(dimethylamino)-7-methyl-1H-purin-6-one |
InChI |
InChI=1S/C8H11N5O/c1-12(2)8-10-6-5(7(14)11-8)13(3)4-9-6/h4H,1-3H3,(H,10,11,14) |
InChIキー |
QUMCOMCHSYRXLJ-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC2=C1C(=O)NC(=N2)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


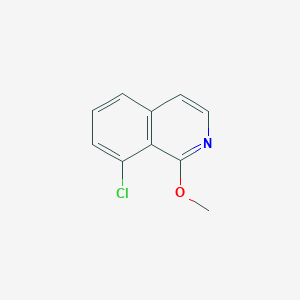

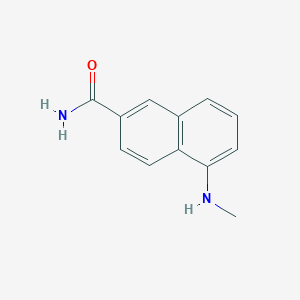

![7-methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15069975.png)

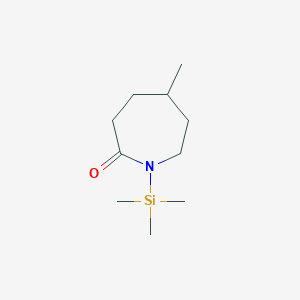
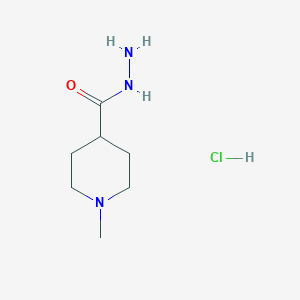
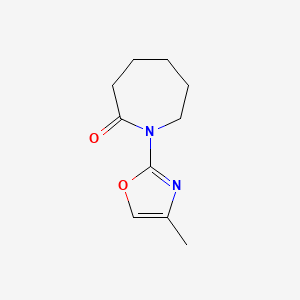
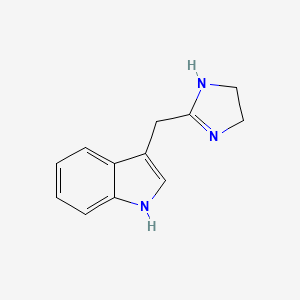
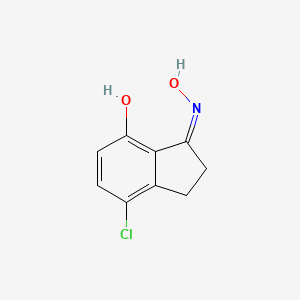

![8-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15070035.png)

